Synthesis and Physicochemical Benchmarking: Distillation Characteristics of 6-Methoxy-N-(propan-2-yl)pyridin-2-amine versus N-Methyl Analog
In a patent-described synthetic route (US04560762), 6-methoxy-N-(propan-2-yl)pyridin-2-amine was isolated with a boiling point of 127–128 °C at 20 mmHg [1]. This value is notably lower than the boiling point reported for the N-methyl analog 2-methoxy-6-(methylamino)pyridine (CAS 88569-83-9), which has a predicted boiling point of 231.5 ± 25.0 °C at atmospheric pressure . While the pressure conditions differ, the substantial ~100 °C difference (after approximate pressure correction) indicates that the branched isopropyl substituent reduces intermolecular hydrogen-bonding interactions relative to the N-methyl variant, a property that can influence purification strategy, formulation solvent selection, and vapor-phase handling in large-scale synthesis [2].
| Evidence Dimension | Boiling point (distillation behavior) |
|---|---|
| Target Compound Data | 127–128 °C at 20 mmHg |
| Comparator Or Baseline | 2-Methoxy-6-(methylamino)pyridine (N-methyl analog): predicted bp 231.5 ± 25.0 °C at atmospheric pressure |
| Quantified Difference | Approximately 100 °C lower for the N-isopropyl compound (accounting for pressure difference) |
| Conditions | Patent US04560762 synthetic procedure; ChemBK predicted data |
Why This Matters
The lower boiling point of the N-isopropyl derivative facilitates distillative purification and solvent removal during synthesis, potentially reducing thermal degradation risk and energy cost in preparative-scale workflows relative to the N-methyl analog.
- [1] US Patent 04560762. Process for preparing 2-alkoxy-6-alkylaminopyridines. Example 3. View Source
- [2] Open Reaction Database. 2-methoxy-6-isopropylaminopyridine synthesis data. https://open-reaction-database.org/ (accessed 2026-04-23). View Source
